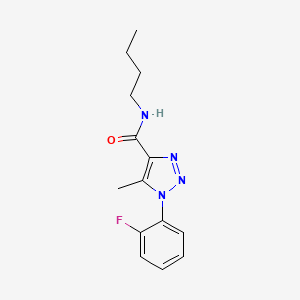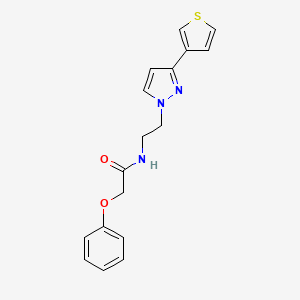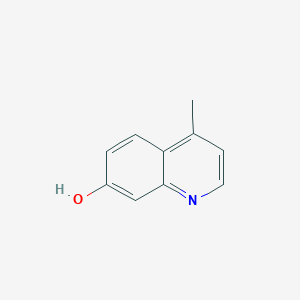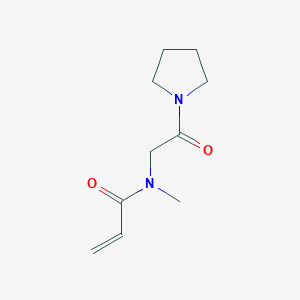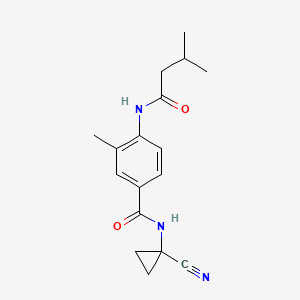
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain, and inhibition of this enzyme leads to increased GABA levels, resulting in anticonvulsant and anxiolytic effects.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves the inhibition of GABA-AT, which leads to increased levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and increased levels of GABA can lead to a reduction in neuronal excitability and a decrease in seizure activity.
Biochemical and Physiological Effects:
In addition to its anticonvulsant and anxiolytic effects, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide can increase the levels of the endogenous GABA receptor modulator, 3-hydroxypropionic acid, which may contribute to its therapeutic effects. Additionally, N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been shown to have anti-inflammatory effects, which may have implications for the treatment of neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide in lab experiments is its selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitters. However, one limitation is that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is a relatively new compound, and its long-term effects and potential toxicity are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide. One area of interest is the development of more potent and selective GABA-AT inhibitors, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide, as well as its potential for the treatment of other neurological and psychiatric disorders. Finally, research on the long-term effects and potential toxicity of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide is needed to fully evaluate its safety and efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with 3-methylbutanoyl chloride to form the corresponding amide, followed by the reaction of the amide with cyanocyclopropane in the presence of a base to form the final product.
Applications De Recherche Scientifique
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Preclinical studies have demonstrated that N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide has anticonvulsant and anxiolytic effects in animal models, and clinical trials have shown promising results in the treatment of cocaine addiction.
Propriétés
IUPAC Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)8-15(21)19-14-5-4-13(9-12(14)3)16(22)20-17(10-18)6-7-17/h4-5,9,11H,6-8H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBPHPKYENTIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2(CC2)C#N)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-3-methyl-4-(3-methylbutanamido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)
![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)
